An In-depth Technical Guide to 4-Ethenoxypyridine: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to 4-Ethenoxypyridine: Synthesis, Structure, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-ethenoxypyridine, a heterocyclic building block with significant potential in organic synthesis and drug discovery. The document details the chemical structure and molecular properties of 4-ethenoxypyridine, including its molecular weight. A detailed, three-step synthetic protocol is presented, offering a practical route to this valuable compound. In the absence of publicly available experimental spectroscopic data, this guide furnishes predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra to aid in its characterization. Furthermore, the anticipated reactivity of 4-ethenoxypyridine is discussed based on the established chemistry of its constituent vinyl ether and 4-substituted pyridine moieties. Finally, the potential applications of this and structurally related compounds in the field of drug development are explored, highlighting the utility of the 4-alkoxypyridine scaffold in medicinal chemistry.
Chemical Structure and Molecular Properties
4-Ethenoxypyridine, also known as 4-vinyloxypyridine, is a bifunctional organic molecule incorporating a pyridine ring and a vinyl ether group. This unique combination of an electron-deficient aromatic system and an electron-rich alkene makes it a versatile reagent in organic synthesis.
Molecular Structure
The chemical structure of 4-ethenoxypyridine is characterized by a vinyl group (CH₂=CH-) attached to the oxygen atom at the 4-position of a pyridine ring.
Table 1: Chemical Identifiers and Molecular Properties of 4-Ethenoxypyridine
| Identifier | Value |
| IUPAC Name | 4-ethenoxypyridine |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| CAS Number | 112342-76-4 |
| Canonical SMILES | C=COC1=CC=NC=C1 |
| InChI Key | DSYVTPLSTSHKKM-UHFFFAOYSA-N |
Synthesis of 4-Ethenoxypyridine
A robust, three-step synthesis for 4-ethenoxypyridine and related aza-aryl vinyl ethers has been developed. This method avoids the direct vinylation of 4-hydroxypyridine, which can be challenging, and instead proceeds through a more controlled sequence of reactions. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 4-ethenoxypyridine.
Experimental Protocol
Step 1: Copper-Catalyzed C-O Cross-Coupling
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To a solution of 4-bromopyridine in a suitable solvent (e.g., dioxane), add ethylene glycol and a copper catalyst (e.g., copper(I) iodide) with an appropriate ligand (e.g., a phenanthroline derivative).
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Add a base (e.g., cesium carbonate) and heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water.
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Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 2-(pyridin-4-yloxy)ethanol.
Step 2: Chlorination
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Dissolve the 2-(pyridin-4-yloxy)ethanol from Step 1 in a suitable solvent (e.g., dichloromethane).
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Cool the solution in an ice bath and add a chlorinating agent (e.g., thionyl chloride) dropwise.
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Allow the reaction to warm to room temperature and stir until completion.
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Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-chloroethoxy)pyridine.
Step 3: Dehydrohalogenation
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Dissolve the 4-(2-chloroethoxy)pyridine from Step 2 in a suitable anhydrous solvent (e.g., tetrahydrofuran).
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Add a strong base (e.g., potassium tert-butoxide) portion-wise at room temperature.
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Stir the reaction mixture until the starting material is consumed.
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Quench the reaction with water and extract the product with an organic solvent.
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Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
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Purify the crude product by distillation or column chromatography to afford 4-ethenoxypyridine.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectroscopic data, predicted spectra are provided to assist in the characterization of 4-ethenoxypyridine. These predictions are based on computational models and should be used as a guide for the analysis of experimentally obtained data.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 4-ethenoxypyridine is expected to show signals corresponding to the vinyl protons and the pyridine ring protons.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-Ethenoxypyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H (vinyl, geminal) | ~4.4 - 4.6 | Doublet of doublets |
| H (vinyl, cis) | ~4.7 - 4.9 | Doublet of doublets |
| H (vinyl, trans) | ~6.6 - 6.8 | Doublet of doublets |
| H (pyridine, 3, 5) | ~6.8 - 7.0 | Doublet |
| H (pyridine, 2, 6) | ~8.4 - 8.6 | Doublet |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will display signals for the two vinyl carbons and the carbons of the pyridine ring.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-Ethenoxypyridine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C (vinyl, CH₂) | ~95 - 100 |
| C (vinyl, CH) | ~145 - 150 |
| C (pyridine, 3, 5) | ~110 - 115 |
| C (pyridine, 4) | ~160 - 165 |
| C (pyridine, 2, 6) | ~150 - 155 |
Predicted Infrared (IR) Spectrum
The IR spectrum of 4-ethenoxypyridine is anticipated to show characteristic absorption bands for the C=C and C-O-C bonds of the vinyl ether moiety, as well as vibrations associated with the pyridine ring.
Table 4: Predicted Key IR Absorption Bands for 4-Ethenoxypyridine
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=C (vinyl) | Stretch | ~1640 - 1620 |
| =C-H (vinyl) | Stretch | ~3100 - 3000 |
| C-O-C (vinyl ether) | Asymmetric stretch | ~1220 - 1200 |
| C=N, C=C (pyridine) | Ring stretching | ~1600 - 1450 |
| C-H (aromatic) | Stretch | ~3100 - 3000 |
Anticipated Reactivity
The reactivity of 4-ethenoxypyridine is dictated by the interplay of its two key functional groups: the vinyl ether and the pyridine ring.
Reactions of the Vinyl Ether Moiety
Vinyl ethers are known for their high reactivity due to the electron-donating nature of the oxygen atom, which makes the double bond electron-rich.[1] Key reactions include:
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Polymerization: The vinyl group can undergo chain-growth polymerization, making 4-ethenoxypyridine a potential monomer for the synthesis of functional polymers.[1]
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Cycloadditions: The electron-rich double bond can participate in Diels-Alder and other cycloaddition reactions.
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Hydrolysis: Under acidic conditions, the vinyl ether can be hydrolyzed to form a carbonyl compound and an alcohol, although vinyl ethers are known to be acid-labile.[2]
Reactions of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system. The nitrogen atom can act as a nucleophile and a base.
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N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom can be readily alkylated or oxidized.
-
Electrophilic Aromatic Substitution: Electrophilic substitution is generally difficult on the pyridine ring and typically occurs at the 3- and 5-positions.
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Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially when a good leaving group is present.
The presence of the electron-donating ethenoxy group at the 4-position will influence the reactivity of the pyridine ring, potentially making it more susceptible to electrophilic attack than unsubstituted pyridine.
Potential Applications in Drug Development
The 4-alkoxypyridine scaffold is a recognized privileged structure in medicinal chemistry. The introduction of an alkoxy group at the 4-position of the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its binding to biological targets.
For instance, 2-aryloxy-4-alkoxy-pyridines have been identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, which is a target for the treatment of depression and anxiety.[3][4] The 4-alkoxy group in these compounds plays a crucial role in their pharmacological activity.
Furthermore, the pyridine ring itself is a common motif in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and engage in various intermolecular interactions. The vinyl ether functionality of 4-ethenoxypyridine provides a versatile handle for further chemical modification, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs. The potential for this moiety to be used in bioorthogonal chemistry or as a precursor for other functional groups further enhances its utility.
Conclusion
4-Ethenoxypyridine is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical structure, a practical synthetic route, and predicted spectroscopic data to aid in its characterization. The anticipated reactivity, based on the well-established chemistry of vinyl ethers and pyridines, suggests a wide range of possible transformations. The presence of the 4-alkoxypyridine scaffold points towards its potential utility in the development of novel therapeutic agents. Further research into the experimental properties and applications of 4-ethenoxypyridine is warranted to fully explore its potential in these fields.
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